2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide
Overview
Description
2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide is a fluorinated organic compound with the molecular formula C14H7F6NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorinated benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various nucleophiles.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzamide
- 2,3,4,5,6-Pentafluorobenzonitrile
- 2,3,4,5,6-Pentafluorotoluene
Uniqueness
2,3,4,5,6-Pentafluoro-N-(2-fluorobenzyl)benzamide is unique due to the presence of both a pentafluorobenzamide moiety and a fluorobenzyl group. This dual fluorination enhances its chemical stability and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[(2-fluorophenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-7-4-2-1-3-6(7)5-21-14(22)8-9(16)11(18)13(20)12(19)10(8)17/h1-4H,5H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRTLSQHHWSQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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